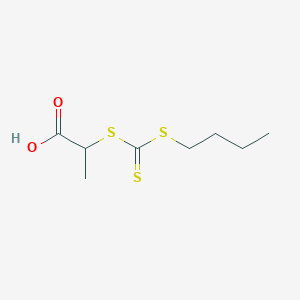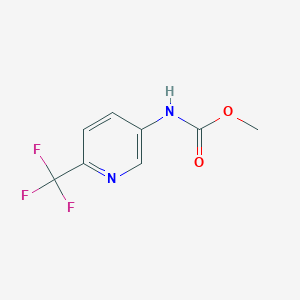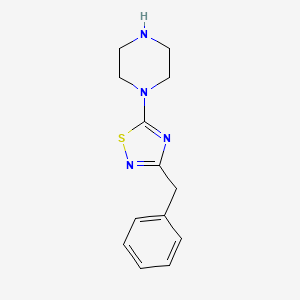
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine” is a chemical compound with the molecular formula C13H16N4S . The molecule contains a total of 67 bonds, including 32 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and evaluated against three metronidazole-resistant isolates of H. pylori . The title compounds were prepared through the reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl) piperazine and substituted benzyl chloride in DMF .Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of the compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of the compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through reactions involving piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.6219 g/mol . It contains a five-membered heterocyclic ring system containing a sulfur atom and two-electron donor nitrogen system .Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit theinterleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in the immune response and inflammation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
It’s suggested that similar compounds caninduce apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Similar compounds have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, survival, and differentiation. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis of cancer cells .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine are not well-documented in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight of 26036 suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been shown tosignificantly prevent the proliferation of tested cancer cells . In particular, certain derivatives showed promising activities, especially against HeLa cancer cells .
Propiedades
IUPAC Name |
3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDHCFEYYKORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
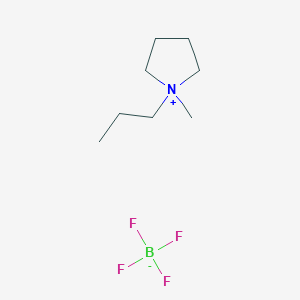

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
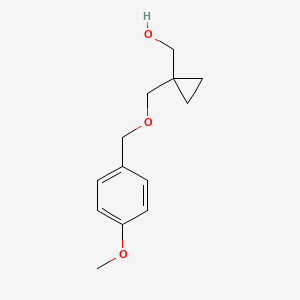
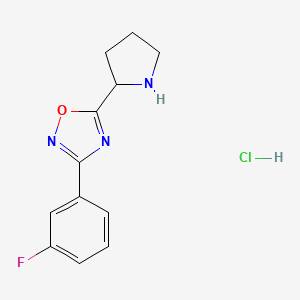

![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
